[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
Description
This compound (CAS: 1297607-32-9) features a 1,2-oxazole core substituted at the 5-position with a 2,4-difluorophenyl group. A methyl ester group at the 3-position of the oxazole links to a 1H-pyrazole-5-carboxylate moiety, which is further substituted with a furan-2-yl group at the 3-position . Its molecular formula is C₁₈H₁₁F₂N₃O₄ (MW: 371.3 g/mol). Key structural attributes include:
- Heterocyclic diversity: Combines oxazole, pyrazole, and furan rings.
- Electron-withdrawing groups: Two fluorine atoms on the phenyl ring enhance lipophilicity and metabolic stability.
- Ester functionality: The methyl ester may influence solubility and hydrolytic stability.
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3O4/c19-10-3-4-12(13(20)6-10)17-7-11(23-27-17)9-26-18(24)15-8-14(21-22-15)16-2-1-5-25-16/h1-8H,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHQIEMKQDHITD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=C2)C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C18H14F2N2O4
- Molecular Weight: 364.31 g/mol
- CAS Number: 1210697-80-5
The biological activity of this compound is primarily attributed to its structural components that facilitate interactions with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction: It can bind to cellular receptors, altering signal transduction pathways that regulate cell growth and apoptosis.
- Gene Expression Modulation: The compound may influence the expression of genes associated with inflammation and tumor progression.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
Antitumor Activity
Research has demonstrated significant antitumor effects against various cancer cell lines, including:
| Cell Line | IC50 (μM) | Remarks |
|---|---|---|
| A549 (lung cancer) | 6.75 ± 0.19 | High activity |
| HCC827 (lung cancer) | 6.26 ± 0.33 | Moderate activity |
| MRC-5 (normal lung fibroblasts) | >10 | Lower selectivity |
In a comparative study involving standard chemotherapeutic agents such as Doxorubicin and Vandetanib, the compound exhibited promising antitumor efficacy while also showing moderate cytotoxicity against normal cells, indicating a need for further optimization to enhance selectivity towards cancer cells .
Case Studies
-
In Vitro Assays:
- A study tested the compound against various lung cancer cell lines (A549 and HCC827) and reported an IC50 value of approximately 6.75 μM for A549 cells, suggesting potent antitumor activity .
- The study also noted that while the compound was effective against cancer cells, it exhibited lower selectivity towards normal lung fibroblasts (MRC-5), indicating potential side effects that necessitate further investigation.
- Mechanistic Insights:
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. SAR studies suggest that modifications to the oxazole and pyrazole rings can significantly influence the compound's potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution on phenyl ring | Increases lipophilicity and enzyme binding affinity |
| Variations in furan substituents | Alters receptor binding profiles |
These findings highlight the importance of chemical modifications in optimizing the therapeutic potential of this class of compounds.
Comparison with Similar Compounds
Compound 1: 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Core structure : 1,2,4-oxadiazole vs. 1,2-oxazole in the target compound.
- Substituents :
- 4-Trifluoromethylphenyl (electron-withdrawing) vs. 2,4-difluorophenyl.
- Cyclopropyl group on pyrazole vs. furan-2-yl on pyrazole.
- Implications: The trifluoromethyl group increases lipophilicity (logP) compared to difluorophenyl.
Compound 2: 4-(4-Aryl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
Compound 3: Oxathiapiprolin (CAS: 1003318-67-9)
- Core structure : Dihydroisoxazole-thiazole vs. oxazole-pyrazole.
- Substituents :
- 2,6-Difluorophenyl on isoxazole vs. 2,4-difluorophenyl on oxazole.
- Trifluoromethylpyrazole and piperidine groups enhance agrochemical activity.
- Implications :
Compound 4: 5-(Furan-2-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-3-carboxamide
- Core structure : Similar oxazole-pyrazole system but linked via a carboxamide and thiophene.
- Substituents :
- Thiophene and methylpyrazole introduce sulfur-based interactions.
- Carboxamide enhances hydrolytic stability vs. the target’s ester.
- Implications :
Comparative Analysis of Key Properties
Preparation Methods
Formation of the Isoxazole Core
The isoxazole ring is synthesized via a cyclization reaction between a nitrile oxide and an alkyne. The nitrile oxide precursor is generated in situ from hydroxylamine and a chlorinating agent (e.g., N-chlorosuccinimide) under basic conditions. For this compound, the nitrile oxide derived from 2,4-difluorobenzaldehyde oxime reacts with propargyl alcohol to yield 5-(2,4-difluorophenyl)isoxazol-3-ylmethanol.
Key Reaction Conditions :
Synthesis of the Pyrazole-Furan Moiety
The pyrazole-furan segment is constructed through a multi-component reaction (MCR) involving pyruvic acid, furan-2-carbaldehyde, and a hydrazine derivative. This method, adapted from pyrazolo furanone syntheses, proceeds via imine formation and cyclization:
-
Condensation : Furfural reacts with pyruvic acid to form an α,β-unsaturated ketone intermediate.
-
Cyclization : Hydrazine hydrate introduces the pyrazole ring, with acetic acid catalyzing the reaction.
Optimized Parameters :
Esterification to Assemble the Final Compound
The isoxazole methanol intermediate is esterified with the pyrazole-furan carboxylic acid using a Steglich esterification protocol:
-
Activation : The carboxylic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
-
Coupling : The activated acid reacts with the isoxazole methanol at room temperature.
Critical Considerations :
-
Solvent: Anhydrous dimethylformamide (DMF)
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane)
Stepwise Procedure and Optimization
Step 1: Synthesis of 5-(2,4-Difluorophenyl)isoxazol-3-ylmethanol
-
Oxime Formation : 2,4-Difluorobenzaldehyde (1.0 equiv) reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol under reflux for 2 hours.
-
Nitrile Oxide Generation : The oxime is treated with N-chlorosuccinimide (1.1 equiv) and triethylamine (1.5 equiv) in dichloromethane at 0°C.
-
Cyclization : Propargyl alcohol (1.0 equiv) is added, and the mixture is stirred at 25°C for 12 hours.
-
Workup : The product is extracted with ethyl acetate, washed with brine, and purified via flash chromatography.
Step 2: Preparation of 3-(Furan-2-yl)-1H-pyrazole-5-carboxylic Acid
Step 3: Final Esterification
-
Acid Activation : 3-(Furan-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 equiv) is dissolved in DMF with DCC (1.2 equiv) and DMAP (0.1 equiv) for 30 minutes.
-
Coupling : 5-(2,4-Difluorophenyl)isoxazol-3-ylmethanol (1.0 equiv) is added, and the reaction is stirred for 24 hours.
-
Purification : The crude product is chromatographed (ethyl acetate/hexane, 1:3) to isolate the ester.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
-
Chromatography : Gradient elution (hexane → ethyl acetate) improves purity to >98%.
-
Catalyst Screening : DMAP outperforms HOBt in esterification, reducing side-product formation.
Comparative Analysis of Methodologies
Alternative Routes
Q & A
What are the optimal synthetic routes and reaction conditions for preparing [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step coupling reactions. Key steps include:
- Oxazole Formation: Cyclization of 2,4-difluorophenyl precursors with hydroxylamine derivatives under acidic conditions to form the oxazole ring.
- Pyrazole Carboxylate Coupling: Esterification of the pyrazole core with furan-2-yl substituents via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in solvents like dimethylformamide (DMF) or ethanol.
- Final Esterification: Coupling the oxazole and pyrazole intermediates using carbodiimide-based reagents (e.g., DCC) in anhydrous dichloromethane.
Critical parameters include temperature control (60–80°C for coupling), inert atmosphere (N₂/Ar), and catalyst selection (e.g., Pd(PPh₃)₄) .
What analytical techniques are most effective for structural characterization of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve 3D structure using SHELX software for refinement. This is critical for confirming stereochemistry and intermolecular interactions (e.g., hydrogen bonding with fluorophenyl groups) .
- Spectroscopy:
- NMR: ¹⁹F NMR to track fluorophenyl groups; ¹H/¹³C NMR for furan and pyrazole ring protons.
- IR: Identify ester (C=O, ~1700 cm⁻¹) and oxazole (C=N, ~1650 cm⁻¹) functionalities.
- Mass Spectrometry: High-resolution MS (HRMS) to validate molecular formula and fragmentation patterns .
How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
Methodological Answer:
SAR studies should systematically modify substituents and assess bioactivity:
-
Substituent Variations:
Position Functional Group Modification Biological Impact Reference Oxazole C-5 Replace 2,4-difluorophenyl with phenyl or chlorophenyl Alters target binding affinity (e.g., antimicrobial activity) Pyrazole C-3 Substitute furan-2-yl with thiophene or methyl groups Modulates metabolic stability and solubility -
Assays: Use enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., cytotoxicity) to quantify activity changes. Cross-reference with pharmacokinetic data (e.g., logP, plasma protein binding) from analogs like razaxaban derivatives .
How should researchers address contradictory data in biological assays for this compound?
Methodological Answer:
Contradictions often arise from:
- Sample Degradation: Organic compounds in aqueous matrices (e.g., cell media) may degrade over time. Stabilize samples with continuous cooling and use fresh preparations .
- Assay Variability: Standardize protocols (e.g., fixed incubation times, control for temperature/humidity). Replicate experiments across independent labs.
- Structural Isomerism: Confirm purity via HPLC and rule out tautomeric forms (e.g., pyrazole ring prototropy) using variable-temperature NMR .
What computational strategies are suitable for modeling interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking: Use crystallographic data (from SHELX-refined structures) to model binding poses in target proteins (e.g., kinases). Focus on fluorophenyl hydrophobic interactions and hydrogen bonding with the pyrazole carboxylate .
- QSAR Models: Train models using bioactivity data from analogs (e.g., razaxaban derivatives) to predict ADMET properties. Prioritize descriptors like polar surface area (PSA) and rotatable bonds .
How do structural analogs of this compound inform its mechanism of action?
Methodological Answer:
Compare with analogs such as:
- Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate: Difluoromethyl groups enhance antifungal activity via increased membrane permeability .
- (5-Phenyl-1,2-oxazol-3-yl)methyl furan-2-carboxylate: Lacks fluorophenyl groups, showing reduced target affinity but improved solubility .
Mechanistic insights are derived from competitive binding assays and crystallographic overlap analysis with target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
